molecular formula C18H24N4O5 B2986639 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921464-87-1

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2986639
CAS RN: 921464-87-1
M. Wt: 376.413
InChI Key: IYHABXQYHRUZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O5 and its molecular weight is 376.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound falls within the broader category of pyrimidine derivatives, which are synthesized for various scientific purposes. Research has shown the development of novel pyrimidine, pyridine, and oxazinone derivatives, highlighting methods for creating antimicrobial agents (Hossan et al., 2012) and anticancer compounds (Al-Sanea et al., 2020). These syntheses often involve complex reactions and aim to yield compounds with potential therapeutic applications.

Antimicrobial and Antitumor Activities

Significant research has been conducted on the antimicrobial and antitumor activities of pyrimidine derivatives. Studies have demonstrated that these compounds exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Furthermore, certain pyrimidine derivatives have shown selective antitumor activities, with specific configurations contributing to their efficacy (Xiong Jing, 2011).

Crystal Structure Analysis

The study of crystal structures of pyrimidine derivatives, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, has provided insights into their molecular conformations, which are crucial for understanding their biological activities. These analyses reveal the intramolecular and intermolecular interactions that stabilize their structures and affect their reactivity and biological properties (Subasri et al., 2016).

properties

IUPAC Name

2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5/c1-3-8-27-13-6-7-19-16-15(13)17(24)22(18(25)21(16)2)11-14(23)20-10-12-5-4-9-26-12/h6-7,12H,3-5,8-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHABXQYHRUZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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